6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

Catalog No.
S6652150
CAS No.
1261493-14-4
M.F
C14H8ClF3O2
M. Wt
300.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-ca...

CAS Number

1261493-14-4

Product Name

6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid

IUPAC Name

4-chloro-3-[4-(trifluoromethyl)phenyl]benzoic acid

Molecular Formula

C14H8ClF3O2

Molecular Weight

300.66 g/mol

InChI

InChI=1S/C14H8ClF3O2/c15-12-6-3-9(13(19)20)7-11(12)8-1-4-10(5-2-8)14(16,17)18/h1-7H,(H,19,20)

InChI Key

VDUHFAFSLRZXQY-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=CC=C1C2=C(C=CC(=C2)C(=O)O)Cl)C(F)(F)F

6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid is a chemical compound characterized by its unique structure, which includes a chloro group, a trifluoromethyl group, and a carboxylic acid functional group. Its molecular formula is C14H8ClF3O2C_{14}H_8ClF_3O_2, and it possesses notable physical properties that make it of interest in various chemical applications. This compound is part of the biphenyl family, which consists of two phenyl rings connected by a single bond, and is distinguished by the substitution patterns on the rings.

Typical for carboxylic acids, including:

  • Esterification: Reacting with alcohols to form esters.
  • Decarboxylation: Losing carbon dioxide under certain conditions.
  • Nucleophilic Substitution: The chloro group can be replaced by nucleophiles, leading to various derivatives.

These reactions are essential for synthesizing derivatives that may have enhanced biological or physical properties.

Synthesis of 6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid can be achieved through several methods:

  • Direct Halogenation: Introducing the chloro group via electrophilic aromatic substitution on biphenyl derivatives.
  • Trifluoromethylation: Utilizing reagents like trifluoromethyl iodide in presence of suitable catalysts to introduce the trifluoromethyl group.
  • Carboxylation: Employing carbon dioxide under high pressure and temperature conditions to introduce the carboxylic acid functionality.

These methods can be optimized based on desired yields and purity levels.

This compound has potential applications in:

  • Pharmaceuticals: As a building block for drug synthesis due to its unique electronic properties.
  • Agricultural Chemicals: Possibly as an intermediate in the synthesis of agrochemicals.
  • Material Science: In the development of new materials with specific thermal or mechanical properties.

Interaction studies involving 6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid focus on its binding affinities with biological targets. These studies are crucial for understanding its potential therapeutic applications. The presence of the trifluoromethyl group may influence interactions with biomolecules such as proteins and enzymes, potentially enhancing or inhibiting their activities.

Several compounds share structural similarities with 6-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-3-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameStructureKey Features
4-Chloro-4'-(trifluoromethyl)[1,1'-biphenyl]-3-olStructureContains a hydroxyl group instead of a carboxylic acid; potential for different biological activity.
6-Chloro-4'-(trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acidStructureFeatures a trifluoromethoxy group; may exhibit different solubility and reactivity profiles.
2-Chloro-5-(trifluoromethyl)phenolStructureContains a phenolic hydroxyl group; used in various industrial applications.

These compounds illustrate how variations in substituents can lead to different chemical behaviors and potential applications in various fields.

XLogP3

4.9

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

300.0164917 g/mol

Monoisotopic Mass

300.0164917 g/mol

Heavy Atom Count

20

Dates

Last modified: 11-23-2023

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